N-(2-Methyl-1-naphthyl)maleimide
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Overview
Description
1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of naphthyl-substituted pyrroles. This compound is characterized by the presence of a naphthyl group attached to a pyrrole ring, which is further substituted with a dione functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methylnaphthalene with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Another naphthyl-substituted compound with similar structural features.
2-Methylnaphthalene: A precursor in the synthesis of 1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione.
N-Methyl-2-pyrrolidone: A structurally related compound with different functional groups.
Uniqueness
1-(2-Methylnaphthyl)-1H-pyrrole-2,5-dione is unique due to its combination of a naphthyl group and a pyrrole ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
70017-56-0 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-11-4-2-3-5-12(11)15(10)16-13(17)8-9-14(16)18/h2-9H,1H3 |
InChI Key |
MEZJQXVOMGUAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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